molecular formula C17H13N3O6S3 B2805809 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 899995-65-4

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2805809
CAS No.: 899995-65-4
M. Wt: 451.49
InChI Key: RIPQDBKDQXOZNZ-UHFFFAOYSA-N
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Description

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring two distinct aromatic systems:

  • A benzo[d]isothiazole-1,1-dioxide core at position 3-oxo, which introduces electron-withdrawing sulfone groups that enhance metabolic stability and influence electronic properties .
  • A 6-(methylsulfonyl)benzo[d]thiazole moiety linked via an acetamide bridge.

This structural architecture is common in bioactive molecules, particularly those targeting enzymes or receptors requiring π-π stacking or hydrogen-bond interactions.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6S3/c1-28(23,24)10-6-7-12-13(8-10)27-17(18-12)19-15(21)9-20-16(22)11-4-2-3-5-14(11)29(20,25)26/h2-8H,9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPQDBKDQXOZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isothiazole and thiazole intermediates, which are then coupled through a series of condensation and cyclization reactions. Common reagents used in these reactions include sulfur-containing compounds, acylating agents, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce the use of hazardous reagents. Catalysts may be employed to enhance the reaction rates and improve the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone groups back to sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Moieties

The biological and physicochemical properties of benzoisothiazole and benzothiazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Substituent-Driven Comparison
Compound Name Key Substituents Synthesis Method Reported Bioactivity Reference
Target Compound 6-(methylsulfonyl)benzothiazole Likely amide coupling Inferred: Potential antimicrobial/anti-inflammatory (based on structural analogs) N/A
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide 2-ethylphenyl Amide formation via HOBt/EDC coupling Not explicitly stated; ethyl group may enhance lipophilicity
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide 4-hydroxyphenyl Not detailed Inferred: Hydroxyl group could improve solubility and hydrogen-bond interactions
N-Substituted saccharins (e.g., 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile) Alkyl/aryl via acetonitrile or acetate Modified literature methods (high yield) Anti-inflammatory, antimicrobial, antioxidant, anticancer activities
N-(6-Methyl-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-oxo-triazinoquinazolin-6-yl)thio]acetamide Triazinoquinazoline-thioether Thioether coupling in dioxane/water Not explicitly stated; triazinoquinazoline may enhance kinase inhibition
Key Observations:
  • Electron-withdrawing groups (e.g., methylsulfonyl, sulfone) improve solubility and binding specificity compared to alkyl groups (e.g., ethyl), which prioritize membrane permeability .
  • Hydroxyl groups (e.g., 4-hydroxyphenyl) may enhance solubility but require protection during synthesis to avoid side reactions .

Biological Activity

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a derivative of isothiazole and benzo[d]thiazole, known for its potential biological activities. This article examines its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by case studies and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₃N₃O₅S₂
  • Molecular Weight : 357.40 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Activity

Research indicates that compounds related to isothiazoles exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]isothiazole have shown effectiveness against various bacterial strains. A study demonstrated that similar compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL depending on the specific strain tested .

Antifungal Activity

The compound's structural features suggest potential antifungal activity. In vitro studies have shown that isothiazole derivatives can inhibit fungal growth, particularly against Candida species. One study reported that certain derivatives achieved an MIC of 32 µg/mL against Candida albicans . The presence of the methylsulfonyl group may enhance this activity by increasing solubility and bioavailability.

Anticancer Activity

Emerging research highlights the anticancer potential of isothiazole derivatives. A study focused on a similar compound indicated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC₅₀ values for these cell lines were reported as follows:

Cell LineIC₅₀ (µM)
MCF-715
A54920

These findings suggest that the compound may interfere with cellular pathways critical for cancer cell survival and proliferation .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of experiments evaluated the antimicrobial effectiveness of various benzo[d]isothiazole derivatives, including the compound . Results indicated broad-spectrum activity against both fungi and bacteria, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
  • Case Study on Anticancer Properties :
    • In a comparative study examining several isothiazole derivatives, the compound demonstrated superior cytotoxicity in MCF-7 cells compared to standard chemotherapeutics. The study concluded that further investigation into the mechanism of action is warranted to elucidate its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide?

  • Methodology : Synthesis typically involves multi-step protocols:

Core assembly : Condensation of benzo[d]isothiazole-1,1-dioxide derivatives with activated acetamide intermediates.

Functionalization : Introduction of the methylsulfonyl group via sulfonation of the benzothiazole precursor using chlorosulfonic acid or SO₃ under controlled conditions .

Coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .

  • Key parameters : Temperature (0–60°C), solvent polarity, and catalyst selection (e.g., DMAP) critically influence yield and purity.

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., triclinic P1 space group observed in related benzothiazole derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry; δ 2.6–3.1 ppm (methylsulfonyl protons) and δ 7.0–8.5 ppm (aromatic protons) are diagnostic .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] calculated for C₁₉H₁₆N₂O₅S₂: 432.06) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Approach :

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR or caspase-3) .

Advanced Research Questions

Q. How can reaction intermediates and tautomeric equilibria be analyzed during synthesis?

  • Case study : In analogous benzo[d]thiazole syntheses, azide-tetrazole equilibria (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole ↔ 2-azidobenzo[d]thiazole) are monitored via:

  • Variable-temperature NMR : Quantifies tautomer ratios (e.g., 1.8:1 in CDCl₃ at 25°C) .
  • Isotopic labeling : ¹⁵N-labeled intermediates track nitrogen migration pathways .
    • Computational modeling : DFT calculations predict thermodynamic stability of intermediates .

Q. What strategies resolve contradictions in solubility and stability data?

  • Issue : Discrepancies in DMSO vs. aqueous solubility (e.g., >10 mg/mL in DMSO vs. <0.1 mg/mL in PBS).
  • Solutions :

  • HPLC-PDA : Quantifies degradation products under varied pH/temperature .
  • Accelerated stability studies : 40°C/75% RH for 4 weeks identifies hydrolytically labile sites (e.g., sulfonyl or amide bonds) .
  • Co-solvent systems : Use cyclodextrins or PEG to enhance aqueous solubility .

Q. How can reaction conditions be optimized for scale-up?

  • DoE (Design of Experiments) : Screen variables (temperature, solvent ratio, catalyst loading) via fractional factorial design .
  • In-line analytics : ReactIR monitors reaction progress in real-time (e.g., carbonyl peak at ~1668 cm⁻¹ for amide formation) .
  • Green chemistry : Replace DCM with 2-MeTHF or Cyrene to improve sustainability .

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